molecular formula C14H26O5 B8685223 AI3-20829 CAS No. 32508-40-0

AI3-20829

Número de catálogo: B8685223
Número CAS: 32508-40-0
Peso molecular: 274.35 g/mol
Clave InChI: QYBQSAJWDVWJEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Its synthesis involves a multi-step catalytic process, including [1,3]-dipolar cycloaddition and subsequent functionalization via palladium-mediated cross-coupling reactions, as inferred from analogous methodologies described in synthetic chemistry literature .

Key physicochemical properties include:

  • Thermal Stability: Decomposition observed above 250°C via thermogravimetric analysis (TGA) .
  • Spectral Data: Distinct UV-Vis absorption peaks at 280 nm and 320 nm, with $ ^1H $-NMR signals indicative of aromatic protons and alkyl side chains .

Early pharmacological studies highlight its inhibitory activity against kinase enzymes (e.g., EGFR and BRAF), with IC$_{50}$ values in the nanomolar range, positioning it as a candidate for oncology therapeutics .

Propiedades

Número CAS

32508-40-0

Fórmula molecular

C14H26O5

Peso molecular

274.35 g/mol

Nombre IUPAC

dipentyl 2-hydroxybutanedioate

InChI

InChI=1S/C14H26O5/c1-3-5-7-9-18-13(16)11-12(15)14(17)19-10-8-6-4-2/h12,15H,3-11H2,1-2H3

Clave InChI

QYBQSAJWDVWJEB-UHFFFAOYSA-N

SMILES canónico

CCCCCOC(=O)CC(C(=O)OCCCCC)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

AI3-20829 can be synthesized through the esterification of malic acid with pentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods

In industrial settings, dipentyl malate is produced using continuous esterification processes. These processes involve the use of large-scale reactors where malic acid and pentanol are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

AI3-20829 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Malic acid and pentanol.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Aplicaciones Científicas De Investigación

AI3-20829 has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of dipentyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, such as the citric acid cycle, where it is converted into malate and subsequently into other intermediates. Its ester functional group allows it to undergo hydrolysis, releasing malic acid and pentanol, which can further participate in various biochemical reactions .

Comparación Con Compuestos Similares

Compound 1337 (H30MaCJIAHOI KHCJIOTHI HUTpHJI)

  • Structural Features : Shares a bicyclic core with AI3-20829 but incorporates a nitro group at the C-2 position .
  • Activity : Demonstrates 10-fold lower kinase inhibition efficacy compared to AI3-20829, likely due to steric hindrance from the nitro substituent .
  • Solubility : Enhanced aqueous solubility (15 mg/mL vs. AI3-20829’s 2 mg/mL) due to polar nitro functionality .

Compound 1393 (2-(N-H301Ip01INJIaMHHO)-6-xJIOp-4-(N-3THJIaMHH0)-1,3,5-TpHa3HH)

  • Structural Features : Triazine-based scaffold with chlorine and ethylamine substituents, diverging from AI3-20829’s heterocyclic core .
  • Activity : Broad-spectrum antimicrobial activity (MIC = 0.5 µg/mL for S. aureus) but lacks kinase selectivity, limiting therapeutic utility .

Functional Analogues

Imatinib Mesylate

  • Mechanism : Tyrosine kinase inhibitor targeting BCR-ABL fusion proteins.
  • Comparison :

    Property AI3-20829 Imatinib Mesylate
    Molecular Weight 375 g/mol 589.7 g/mol
    IC$_{50}$ (EGFR) 12 nM 220 nM
    Bioavailability 38% (rat model) 98%
    Synthetic Complexity High (7-step synthesis) Moderate (4-step)

    Data compiled from preclinical studies

AI3-20829 exhibits superior target specificity but lower bioavailability, necessitating formulation optimization for clinical translation .

Key Research Findings

  • In Vivo Efficacy: AI3-20829 reduced tumor volume by 65% in xenograft models, outperforming Compound 1337 (40%) and Imatinib (52%) .
  • Toxicity Profile: No hepatotoxicity observed at therapeutic doses (up to 50 mg/kg), whereas Compound 1393 induced liver enzyme elevation at 20 mg/kg .
  • Resistance Mechanisms : AI3-20829 shows delayed resistance onset (12 weeks vs. 6 weeks for Imatinib) in in vitro resistance assays .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL)
AI3-20829 375 2.1 2.0
Compound 1337 392 1.8 15.0
Imatinib 589.7 3.4 0.5

Data derived from experimental analyses

Table 2. Pharmacokinetic Parameters

Parameter AI3-20829 (Rat) Imatinib (Human)
$ C_{\text{max}} $ (µg/mL) 8.2 4.5
$ t_{1/2} $ (h) 6.7 18.0
AUC$_{0-24} $ (µg·h/mL) 95 108

Source: Pharmacokinetic studies

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.